[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate
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Overview
Description
[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate is a complex organic compound that features a unique structure combining a benzodioxole moiety, an imidazole ring, and a naphthalene carboxylate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and acetone under acidic conditions to form 2,2-dimethyl-1,3-benzodioxole.
Imidazole Ring Formation: The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled with a naphthalene-2-carboxylate derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine
The compound has shown promise in medicinal chemistry as a potential anticancer agent due to its ability to interfere with cell cycle processes and induce apoptosis in cancer cells .
Industry
In the industrial sector, the compound is explored for its use in the development of new polymers and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it can induce apoptosis by interfering with the cell cycle and promoting the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the imidazole and naphthalene components.
Imidazole Derivatives: Compounds such as benzimidazole share the imidazole ring but differ in their additional functional groups.
Naphthalene Carboxylates: Compounds like naphthalene-2-carboxylic acid share the naphthalene core but lack the benzodioxole and imidazole moieties.
Uniqueness
[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate is unique due to its combination of three distinct moieties, which confer a range of biological activities and make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H21N3O4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate |
InChI |
InChI=1S/C25H21N3O4/c1-25(2)30-22-10-9-19(14-23(22)31-25)21(15-28-12-11-26-16-28)27-32-24(29)20-8-7-17-5-3-4-6-18(17)13-20/h3-14,16H,15H2,1-2H3/b27-21+ |
InChI Key |
HAHPBHJWRHEGQZ-SZXQPVLSSA-N |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)/C(=N/OC(=O)C3=CC4=CC=CC=C4C=C3)/CN5C=CN=C5)C |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C(=NOC(=O)C3=CC4=CC=CC=C4C=C3)CN5C=CN=C5)C |
Origin of Product |
United States |
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